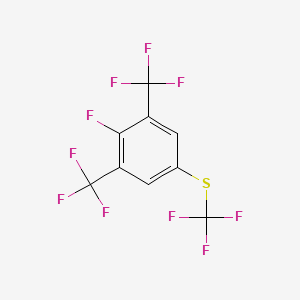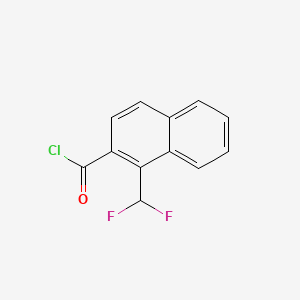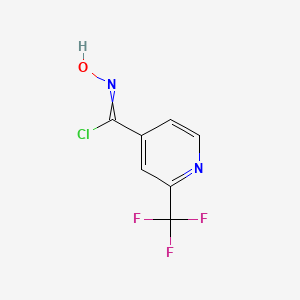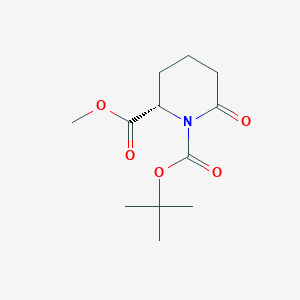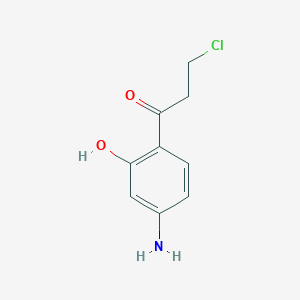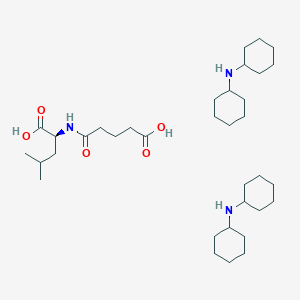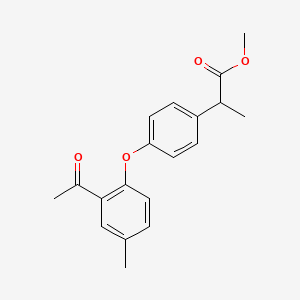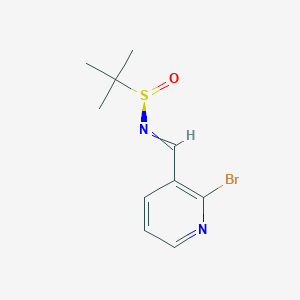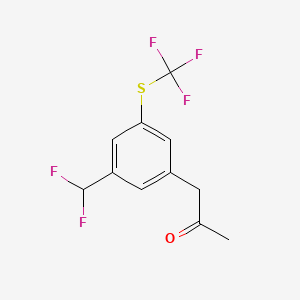
(R)-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a chloroisoquinoline moiety, a trifluoroethyl group, and a sulfinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Chloroisoquinoline Intermediate: The synthesis begins with the preparation of 3-chloroisoquinoline, which can be achieved through the chlorination of isoquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Introduction of the Trifluoroethyl Group: The next step involves the introduction of the trifluoroethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the chloroisoquinoline intermediate with a trifluoroethylating agent such as trifluoroethyl iodide (CF3CH2I) in the presence of a base like potassium carbonate (K2CO3).
Sulfinamide Formation: The final step involves the formation of the sulfinamide group. This can be accomplished by reacting the intermediate with a sulfinamide reagent such as tert-butanesulfinamide (t-BuSO2NH2) under appropriate conditions, typically involving a base like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the chloroisoquinoline moiety, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the isoquinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfonamide derivatives
Reduction: Reduced isoquinoline derivatives
Substitution: Substituted isoquinoline derivatives
Aplicaciones Científicas De Investigación
®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The chloroisoquinoline moiety can interact with aromatic residues in the active sites of enzymes, while the sulfinamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-((S)-1-(3-Bromoisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(3-Fluoroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(3-Methoxyisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1509899-70-0 |
|---|---|
Fórmula molecular |
C15H16ClF3N2OS |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
(R)-N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C15H16ClF3N2OS/c1-14(2,3)23(22)21-13(15(17,18)19)9-4-5-10-8-20-12(16)7-11(10)6-9/h4-8,13,21H,1-3H3/t13-,23+/m0/s1 |
Clave InChI |
LQOJJEBLPULPJO-ZAMGYDSWSA-N |
SMILES isomérico |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC2=CC(=NC=C2C=C1)Cl)C(F)(F)F |
SMILES canónico |
CC(C)(C)S(=O)NC(C1=CC2=CC(=NC=C2C=C1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hcl](/img/structure/B14043200.png)
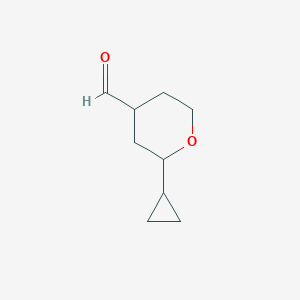
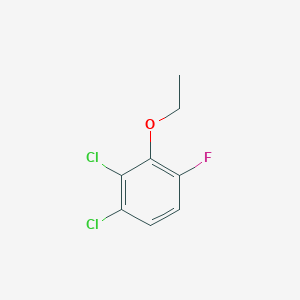
![(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)
